Cas no 2004051-07-2 (ethyl 2-amino-3,4-dimethylhexanoate)

ethyl 2-amino-3,4-dimethylhexanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-amino-3,4-dimethylhexanoate
- 2004051-07-2
- EN300-1299452
-
- インチ: 1S/C10H21NO2/c1-5-7(3)8(4)9(11)10(12)13-6-2/h7-9H,5-6,11H2,1-4H3
- InChIKey: PPKBWANVAAURON-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C(C)C(C)CC)N)=O
計算された属性
- 精确分子量: 187.157228913g/mol
- 同位素质量: 187.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 6
- 複雑さ: 159
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 2.3
ethyl 2-amino-3,4-dimethylhexanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1299452-2500mg |
ethyl 2-amino-3,4-dimethylhexanoate |
2004051-07-2 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1299452-500mg |
ethyl 2-amino-3,4-dimethylhexanoate |
2004051-07-2 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1299452-1000mg |
ethyl 2-amino-3,4-dimethylhexanoate |
2004051-07-2 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1299452-250mg |
ethyl 2-amino-3,4-dimethylhexanoate |
2004051-07-2 | 250mg |
$840.0 | 2023-09-30 | ||
Enamine | EN300-1299452-5000mg |
ethyl 2-amino-3,4-dimethylhexanoate |
2004051-07-2 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1299452-50mg |
ethyl 2-amino-3,4-dimethylhexanoate |
2004051-07-2 | 50mg |
$768.0 | 2023-09-30 | ||
Enamine | EN300-1299452-100mg |
ethyl 2-amino-3,4-dimethylhexanoate |
2004051-07-2 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1299452-1.0g |
ethyl 2-amino-3,4-dimethylhexanoate |
2004051-07-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1299452-10000mg |
ethyl 2-amino-3,4-dimethylhexanoate |
2004051-07-2 | 10000mg |
$3929.0 | 2023-09-30 |
ethyl 2-amino-3,4-dimethylhexanoate 関連文献
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
ethyl 2-amino-3,4-dimethylhexanoateに関する追加情報
Ethyl 2-Amino-3,4-Dimethylhexanoate (CAS No. 2004051-07-2): A Comprehensive Overview
Ethyl 2-amino-3,4-dimethylhexanoate (CAS No. 2004051-07-2) is a versatile organic compound with a unique structure that has garnered significant attention in recent years. This compound, characterized by its ethyl ester and amino functionalities, along with the presence of dimethylhexanoate groups, offers a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The molecular formula of ethyl 2-amino-3,4-dimethylhexanoate is C11H23NO2, and its molecular weight is approximately 197.31 g/mol. The compound is a colorless to pale yellow liquid with a characteristic odor. Its physical and chemical properties, such as solubility in organic solvents and stability under various conditions, make it an attractive candidate for both research and industrial applications.
In the realm of pharmaceutical research, ethyl 2-amino-3,4-dimethylhexanoate has shown promising potential as a precursor for the synthesis of bioactive molecules. Recent studies have explored its use in the development of novel drugs targeting specific biological pathways. For instance, researchers at the University of California have demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases such as arthritis and asthma.
Beyond its pharmaceutical applications, ethyl 2-amino-3,4-dimethylhexanoate has also found utility in the agrochemical industry. Its amino and ester functionalities make it an excellent intermediate for the synthesis of pesticides and herbicides. A study published in the Journal of Agricultural and Food Chemistry highlighted the effectiveness of this compound in enhancing the efficacy of certain herbicides while reducing their environmental impact.
In materials science, ethyl 2-amino-3,4-dimethylhexanoate has been investigated for its potential use in the development of advanced polymers and coatings. The compound's ability to form stable ester linkages and its reactivity with various functional groups make it a valuable building block for creating materials with tailored properties. Researchers at the Massachusetts Institute of Technology have reported the synthesis of polymeric materials using this compound that exhibit improved mechanical strength and thermal stability.
The synthesis of ethyl 2-amino-3,4-dimethylhexanoate can be achieved through several routes, depending on the desired purity and scale of production. One common method involves the reaction of 2-amino-3,4-dimethylhexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction is typically carried out under reflux conditions to ensure high yields and purity.
The safety profile of ethyl 2-amino-3,4-dimethylhexanoate is an important consideration for both laboratory and industrial settings. While it is generally considered safe when handled properly, precautions should be taken to avoid inhalation or skin contact. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure compliance with regulatory standards.
In conclusion, ethyl 2-amino-3,4-dimethylhexanoate (CAS No. 2004051-07-2) is a multifaceted compound with a broad range of applications across various industries. Its unique chemical structure and versatile reactivity make it an invaluable component in the development of new products and technologies. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
2004051-07-2 (ethyl 2-amino-3,4-dimethylhexanoate) Related Products
- 2387535-11-5(2-Bromo-7-chloroimidazo[1,2-b]pyridazine)
- 1431372-40-5(tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate)
- 1211528-48-1(3-Methoxy-5-(trifluoromethyl)pyridine)
- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)
- 2680863-60-7(3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)
- 20277-92-3(n,n-Diphenylguanidine)
- 2138280-62-1(2-(Azepane-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 2171667-20-0(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid)
- 90554-82-8(2,4-Hexadienoyl chloride)
- 1551366-89-2(2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)




